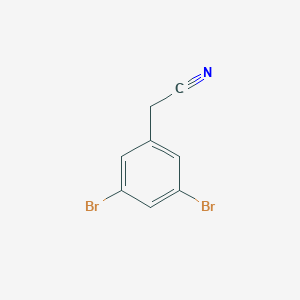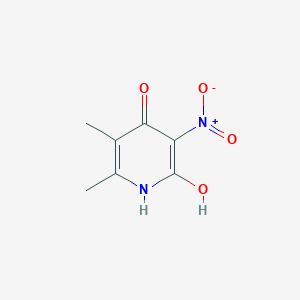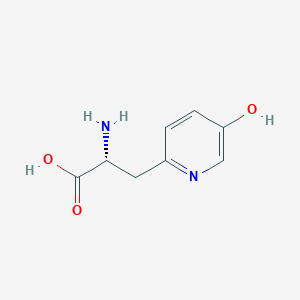
5,7A-dihydro-1H-pyrrolizin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,8-Tetrahydropyrrolizin-3-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms
Preparation Methods
The synthesis of 1,2,5,8-Tetrahydropyrrolizin-3-one can be achieved through several routes. One common method involves the photochemical oxidation of furans. For instance, the oxidation of 2-amino-4-(furan-2-yl)butane can yield tetrahydropyrrolizin-3-one, which can then be reduced to form the desired compound . Another approach involves the reaction of pyrrolizin-3-one with electrophiles, such as dry hydrogen chloride, to produce derivatives that can be further modified .
Chemical Reactions Analysis
1,2,5,8-Tetrahydropyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using photochemical methods to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like hydrogen chloride and N-bromosuccinimide being used
Major products from these reactions include 1-chloro-1,2-dihydro derivatives and other substituted pyrrolizinones .
Scientific Research Applications
1,2,5,8-Tetrahydropyrrolizin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are explored for their potential pharmaceutical properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the synthesis of materials with specific electromagnetic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism by which 1,2,5,8-Tetrahydropyrrolizin-3-one exerts its effects involves interactions with molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to produce therapeutic effects. The exact pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1,2,5,8-Tetrahydropyrrolizin-3-one can be compared with other similar heterocyclic compounds, such as pyrrolones and pyrrolidinones. These compounds share structural similarities but differ in their chemical properties and applications . For instance, pyrrolones are known for their diverse biological activities, including antimicrobial and anticancer properties .
Conclusion
1,2,5,8-Tetrahydropyrrolizin-3-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic and medicinal chemistry.
Properties
IUPAC Name |
1,2,5,8-tetrahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1-2,6H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOLYJWPGYIDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
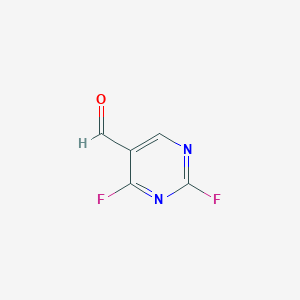
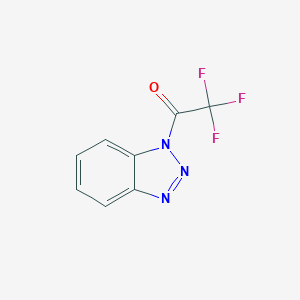
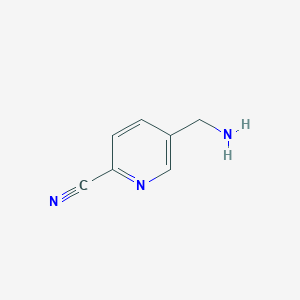
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
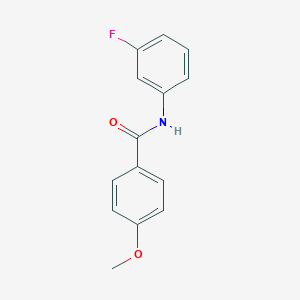

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
